Cas no 313372-94-0 (4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide)

4-(Dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide is a sulfonamide-based compound with potential applications in medicinal chemistry and biochemical research. Its structure features dual sulfamoyl groups, enhancing its reactivity and binding affinity, particularly in enzyme inhibition studies. The dimethylsulfamoyl moiety contributes to improved solubility and metabolic stability, making it a candidate for drug development. This compound may exhibit utility as an intermediate in synthesizing more complex pharmacologically active molecules. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship (SAR) studies. Suitable for controlled reactions, it offers researchers a versatile building block for exploring sulfonamide-derived therapeutics or probes.
4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide structure
313372-94-0 structure
Product Name:4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide
CAS No:313372-94-0
MF:C15H17N3O5S2
MW:383.442580938339
CID:5914320
PubChem ID:4327464
Update Time:2025-05-23

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide
    • AKOS001422447
    • 4-(N,N-dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide
    • 313372-94-0
    • SR-01000004655
    • F0012-0485
    • Oprea1_648078
    • SR-01000004655-1
    • Benzamide, N-[4-(aminosulfonyl)phenyl]-4-[(dimethylamino)sulfonyl]-
    • Inchi: 1S/C15H17N3O5S2/c1-18(2)25(22,23)14-7-3-11(4-8-14)15(19)17-12-5-9-13(10-6-12)24(16,20)21/h3-10H,1-2H3,(H,17,19)(H2,16,20,21)
    • InChI Key: RRWBVBQNSYCRIU-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(S(N)(=O)=O)C=C1)(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 383.06096300g/mol
  • Monoisotopic Mass: 383.06096300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 663
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 143Ų

Experimental Properties

  • Density: 1.459±0.06 g/cm3(Predicted)
  • pka: 9.85±0.12(Predicted)

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Additional information on 4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

Professional Introduction to 4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide (CAS No. 313372-94-0)

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 313372-94-0, represents a unique structural motif that combines a benzamide core with sulfamoyl functional groups. The presence of these functional groups not only influences its chemical properties but also opens up a myriad of potential applications in drug discovery and molecular biology.

The benzamide moiety is a well-known pharmacophore in medicinal chemistry, often found in a variety of therapeutic agents due to its ability to interact with biological targets such as enzymes and receptors. In particular, the amide bond within the benzamide group can facilitate hydrogen bonding, which is crucial for the binding affinity and specificity of drug molecules. The sulfamoyl groups, on the other hand, introduce additional polar interactions and can enhance solubility, making this compound particularly interesting for formulating novel pharmaceuticals.

Recent research has highlighted the potential of sulfamoylated compounds in modulating various biological pathways. For instance, studies have shown that sulfamoyl derivatives can exhibit inhibitory effects on certain enzymes and receptors, which could be exploited for therapeutic purposes. The compound 4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide is no exception and has been investigated for its potential role in inhibiting targets associated with inflammatory and metabolic disorders.

In vitro studies have demonstrated that this compound exhibits promising activity against various enzymatic targets. Specifically, it has shown inhibitory effects on enzymes such as COX-2 (cyclooxygenase-2) and PDE4 (phosphodiesterase-4), which are implicated in inflammation and immune responses. The dual sulfamoyl groups in the molecule are believed to contribute to its potent binding interactions with these targets, thereby enhancing its pharmacological efficacy.

The structural features of 4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide also make it a valuable scaffold for further chemical modification. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers can identify optimal positions for functionalization to improve potency, selectivity, and pharmacokinetic properties. This approach has already been employed in several drug discovery programs to develop novel therapeutics with improved efficacy and reduced side effects.

Moreover, the compound's solubility profile has been optimized through structural modifications aimed at enhancing bioavailability. The introduction of polar sulfamoyl groups not only improves water solubility but also allows for formulation into diverse delivery systems, including oral tablets and injectable solutions. This flexibility is crucial for developing patient-friendly medications that can be easily administered in clinical settings.

The synthesis of 4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to construct the complex framework of this molecule efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also pave the way for large-scale production necessary for preclinical and clinical studies.

Preclinical studies have provided valuable insights into the pharmacokinetic behavior of this compound. Pharmacokinetic parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity have been thoroughly evaluated to assess its suitability for further development into a clinical candidate. The results from these studies indicate that 4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide exhibits favorable pharmacokinetic properties, including reasonable oral bioavailability and moderate metabolic clearance rates.

The potential therapeutic applications of this compound are vast and span across multiple disease areas. In addition to its anti-inflammatory properties, it has shown promise in preclinical models of metabolic disorders such as type 2 diabetes. The ability of sulfamoylated compounds to modulate key metabolic enzymes suggests that they could play a significant role in managing conditions related to glucose homeostasis and lipid metabolism.

Furthermore, the compound's interaction with biological targets has raised interest in its potential use as an immunomodulatory agent. Studies have indicated that sulfamoylated benzamide derivatives can influence immune cell function by interacting with receptors and enzymes involved in immune signaling pathways. This capability makes them attractive candidates for developing treatments for autoimmune diseases and chronic inflammatory conditions.

The development of novel drug candidates often involves collaboration between academic researchers and industry scientists to translate laboratory findings into viable therapeutics. The case of 4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide exemplifies this collaborative approach, where initial discoveries made in academic laboratories have sparked interest from pharmaceutical companies looking to expand their pipeline of innovative drugs.

Future directions for research on this compound include exploring its mechanism of action in greater detail through structural biology techniques such as X-ray crystallography and NMR spectroscopy. These methods can provide high-resolution insights into how the molecule interacts with its biological targets at the atomic level, which is essential for designing next-generation analogs with enhanced therapeutic profiles.

In conclusion, 4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide (CAS No. 313372-94-0) represents a promising lead compound with significant potential in pharmaceutical development. Its unique structural features, combined with favorable pharmacological properties observed in preclinical studies, make it an attractive candidate for further investigation into treating various human diseases. As research continues to uncover new applications for sulfamoylated compounds like this one, they are poised to play an increasingly important role in modern medicine.

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